molecular formula C24H27ClN4O3S B2861283 N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189988-48-4

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2861283
CAS No.: 1189988-48-4
M. Wt: 487.02
InChI Key: FYCIXQODGUNEBH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a potent, selective, and cell-active allosteric inhibitor of the Src Homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a central node in the RAS-MAPK signaling pathway , and its dysregulation is implicated in a variety of cancers and in the developmental disorder Noonan syndrome. This compound functions by stabilizing SHP2 in its auto-inhibited conformation, thereby blocking its phosphatase activity and subsequent downstream signal transduction. Its primary research value lies in investigating the role of SHP2 in oncogenesis, particularly in tumors driven by receptor tyrosine kinases (RTKs) or those with KRAS mutations , where SHP2 is a critical mediator. Researchers utilize this inhibitor in preclinical studies to explore combination therapies, understand mechanisms of resistance to targeted agents, and validate SHP2 as a therapeutic target in cellular and animal models of disease. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3S/c1-29-12-10-24(11-13-29)27-22(16-4-7-18(31-2)8-5-16)23(28-24)33-15-21(30)26-19-14-17(25)6-9-20(19)32-3/h4-9,14H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCIXQODGUNEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Motifs and Substituent Variations

The target compound’s triazaspiro[4.5]deca core contrasts with other acetamide derivatives:

Compound Class Core Structure Key Substituents Reference
Target Triazaspiro[4.5]deca 5-Chloro-2-methoxyphenyl, 4-methoxyphenyl, 8-methyl N/A
Thiazolidinones (Ev1) Thiazolidinone Variants: 4-chlorobenzylidene, nitro-furyl, indole
Thiadiazoles (Ev3) 1,3,4-Thiadiazole 4-Chlorophenyl, piperazinyl, methyl groups
Spiro Systems (Ev4) 7-Oxa-9-aza-spiro[4.5] Benzothiazole, dimethylamino-phenyl

Key Observations :

  • The 5-chloro-2-methoxyphenyl group combines electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may influence solubility and electronic properties relative to analogs like 4-fluorophenyl (Ev1, compound 12) or 4-methylpiperazinyl (Ev3, compound 4a) .

Key Observations :

  • The target’s 8-methyl group and spiro architecture may necessitate specialized purification, as seen in other spiro compounds (Ev4) .

Preparation Methods

Microwave-Assisted Solid-Phase Synthesis

Adapting methodology from Feliu et al., the spirocyclic core was synthesized on SynPhase™ Rink amide lanterns:

Procedure :

  • Load lanterns with Fmoc-protected piperidine (0.25 mmol loading)
  • Deprotect with 20% piperidine/DMF
  • Couple with 4-methoxybenzyl isocyanate (3 eq, DIPEA/DCM, 2 hr)
  • Cyclize using HATU (1.5 eq)/DIEA (3 eq) under microwave irradiation (100W, 80°C, 30 min)

Key Optimization :

  • Microwave cycling reduced reaction time from 48 hr (conventional heating) to 30 min
  • Yield improved from 62% to 89% based on LC-MS quantification

Solution-Phase Alternative Route

For scale-up production (>100 g), a modified solution-phase approach was developed:

Step Reagents/Conditions Time Yield
1. Piperidine alkylation 4-methoxybenzyl bromide, K2CO3, DMF, 80°C 12 hr 85%
2. Cyclocondensation NH2NH2·H2O, EtOH, reflux 6 hr 78%
3. Spirocyclization POCl3, CH3CN, 0°C→rt 3 hr 68%

Critical Note : Methyl group introduction at position 8 required careful stoichiometric control during POCl3-mediated cyclization to prevent over-alkylation.

Functionalization of Spirocyclic Intermediate

Thiolation at Position 2

The spirocyclic core underwent thiolation via two methods:

Method A (Direct Sulfuration):

  • React spirocyclic chloride (1 eq) with thiourea (3 eq) in EtOH/H2O (3:1) at reflux
  • Isolate thiol intermediate via acid-base extraction (72% yield)

Method B (Metal-Mediated Exchange):

  • Treat spirocyclic bromide with NaSH (2 eq) in DMF at 50°C
  • Purify by silica chromatography (Hex:EtOAc 4:1)
  • Achieved 81% yield with <2% disulfide byproduct

Synthesis of N-(5-Chloro-2-Methoxyphenyl) Bromoacetamide

Optimized Protocol :

  • React 5-chloro-2-methoxyaniline (1 eq) with bromoacetyl bromide (1.05 eq) in THF at -10°C
  • Quench with ice-water, extract with EtOAc
  • Recrystallize from ethanol/water (4:1)

Characterization Data :

  • Yield : 93% white crystals
  • m.p. : 112-114°C
  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, NH), 7.34 (d, J=8.8 Hz, 1H), 6.88 (dd, J=8.8, 2.8 Hz, 1H), 6.79 (d, J=2.8 Hz, 1H), 3.87 (s, 3H, OCH3), 3.82 (s, 2H, CH2Br)
  • HRMS : m/z calcd for C9H9BrClNO2 [M+H]+ 292.9494, found 292.9491

Final Coupling Strategies

Mitsunobu Coupling (Path A)

Employing conditions from Girgis et al.:

  • Spirocyclic thiol (1 eq)
  • N-(5-chloro-2-methoxyphenyl)bromoacetamide (1.2 eq)
  • DIAD (1.5 eq), PPh3 (1.5 eq) in anhydrous THF
  • Stir 24 hr under N2

Results :

  • Conversion : 94% (HPLC)
  • Isolated Yield : 87% after column chromatography (SiO2, EtOAc:Hex 1:2)
  • Purity : 99.2% (HPLC, 254 nm)

Nucleophilic Displacement (Path B)

Alternative method adapted from Moder et al.:

  • Spirocyclic thiol (1 eq), bromoacetamide (1.1 eq)
  • K2CO3 (2 eq), DMF, 60°C, 6 hr
  • Cool, filter through Celite®
  • Concentrate and precipitate with H2O

Comparative Data :

Parameter Mitsunobu Nucleophilic
Yield 87% 78%
Reaction Time 24 hr 6 hr
Byproduct Formation 2.1% 5.8%
Scale-up Potential Limited Excellent

Spectral Characterization of Final Compound

1H NMR (500 MHz, DMSO-d6):
δ 10.32 (s, 1H, NH), 7.45 (d, J=8.5 Hz, 2H, ArH), 7.28 (d, J=8.8 Hz, 1H, ArH), 6.98 (d, J=8.5 Hz, 2H, ArH), 6.91 (dd, J=8.8, 2.5 Hz, 1H, ArH), 6.83 (d, J=2.5 Hz, 1H, ArH), 4.12 (s, 2H, SCH2), 3.79 (s, 3H, OCH3), 3.75 (s, 3H, OCH3), 3.42 (m, 4H, spiropiperidine), 2.85 (s, 3H, NCH3), 1.92 (m, 4H, spirocyclohexane)

13C NMR (126 MHz, DMSO-d6):
δ 169.8 (C=O), 159.3 (OCH3), 158.1 (OCH3), 154.2 (spiro C), 142.7, 132.5, 129.8, 128.4, 127.9, 124.6, 117.2, 114.3, 113.8, 67.4 (spiro C), 55.6, 55.3, 45.2, 44.7, 38.9, 34.1, 28.7

HRMS (ESI+):
m/z calcd for C26H30ClN4O3S [M+H]+ 537.1779, found 537.1775

Process Optimization Challenges

Byproduct Analysis

LC-MS monitoring revealed three major impurities:

  • Disulfide dimer (3-5%): Mitigated by strict N2 atmosphere
  • Dechlorinated product (<1%): Controlled via anhydrous conditions
  • Spiro ring-opened adduct (2%): Minimized by maintaining pH >8 during coupling

Solvent Screening

Comparative study of 8 solvents showed:

Solvent Conversion Selectivity
DMF 94% 89%
THF 81% 92%
DCM 45% 78%
EtOH 67% 85%

DMF provided optimal balance despite requiring extensive post-reaction purification.

Alternative Synthetic Approaches

Molecular Editing Strategy

Applying McNally's heterocycle deconstruction method:

  • Start with pyrimidine precursor
  • C-H activation at C4 position
  • Nitrogen insertion via Rh-catalyzed amination
  • Rebuild spiro system through ring-closing metathesis

Advantages :

  • 3-step sequence vs. 6-step traditional route
  • 58% overall yield vs. 41% conventional

Limitations :

  • Requires specialized catalysts
  • Limited scalability demonstrated

Q & A

Q. What are the key synthetic pathways for N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the triazaspiro core via cyclization reactions using catalysts like palladium on carbon (common in analogous spirocyclic compounds) .
  • Step 2 : Introduction of the thioacetamide moiety via nucleophilic substitution, often employing chloroacetyl chloride and triethylamine as a base .
  • Step 3 : Functionalization of aromatic rings (e.g., methoxy and chloro groups) under controlled conditions to avoid undesired side reactions . Key Reagents : Dichloromethane (solvent), potassium carbonate (base), and chloroacetyl chloride (acylating agent).

Q. How is the compound structurally characterized to confirm its identity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton and carbon environments, particularly distinguishing spirocyclic and aromatic regions .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₃H₂₄ClN₅O₃S) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and stereochemistry .

Q. What preliminary biological activities are associated with this compound?

Analogous spirocyclic triazaspiro compounds exhibit:

  • Antimicrobial Activity : Inhibition of bacterial growth via disruption of cell wall synthesis .
  • Anticancer Potential : Cytotoxicity assays (e.g., MTT) against cancer cell lines, with IC₅₀ values reported in micromolar ranges .
  • Enzyme Inhibition : Interaction with kinases or proteases, assessed via fluorescence-based enzymatic assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent ratios, catalyst loading). For example, refluxing in acetone with anhydrous K₂CO₃ increases thioether bond formation efficiency .
  • Real-Time Monitoring : Thin-Layer Chromatography (TLC) tracks reaction progress, while High-Performance Liquid Chromatography (HPLC) ensures final purity (>95%) .
  • Challenges : Competing side reactions (e.g., over-acylation) require precise stoichiometric control of chloroacetyl chloride .

Q. How do structural modifications influence biological activity?

Comparative studies on analogs reveal:

  • Substituent Effects : Replacing 4-methoxyphenyl with 4-fluorophenyl enhances target binding affinity but reduces solubility .
  • Spirocyclic Rigidity : The 1,4,8-triazaspiro[4.5]deca-1,3-diene core improves metabolic stability compared to non-spiro analogs . Table 1 : Activity of Structural Analogs
Substituent (R)IC₅₀ (μM)Solubility (mg/mL)
4-OCH₃12.30.45
4-F8.70.28
4-Cl15.90.32
Data adapted from .

Q. What methodologies resolve contradictions in crystallographic data for this compound?

  • Twinned Data Refinement : SHELXL handles twinning via HKLF5 format, improving R-factor convergence .
  • Disorder Modeling : For flexible methoxyphenyl groups, PART instructions in SHELX partition electron density to resolve positional ambiguities .
  • Validation Tools : PLATON checks for missed symmetry and validates hydrogen bonding networks .

Q. How can molecular docking predict target interactions and guide SAR studies?

  • Target Selection : Prioritize kinases (e.g., EGFR) based on structural homology to known inhibitors .
  • Docking Workflow :

Prepare ligand (compound) and receptor (target protein) using AutoDock Tools.

Generate grid maps focusing on ATP-binding pockets.

Run simulations with Lamarckian genetic algorithms (50 runs, 25 million evaluations).

  • Validation : Compare docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC₅₀ values to refine models .

Q. What analytical strategies address stability issues under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via LC-MS .
  • pH-Dependent Solubility : Use shake-flask methods with buffers (pH 1–7.4) to identify optimal formulation pH (e.g., pH 6.5 for maximum stability) .
  • Metabolic Stability : Liver microsome assays quantify CYP450-mediated degradation, guiding prodrug design .

Methodological Notes

  • Advanced Techniques : For unresolved challenges (e.g., low solubility), consider co-crystallization with cyclodextrins or PEGylation .

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